molecular formula C9H17N3O2 B7865358 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone

Cat. No.: B7865358
M. Wt: 199.25 g/mol
InChI Key: JZGJLTINNXVRAD-UHFFFAOYSA-N
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Description

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone is a diazepane derivative featuring a seven-membered 1,4-diazepane ring substituted with an acetyl group at the 4-position and an amino-ethanone moiety at the 1-position. The 1,4-diazepane core confers conformational flexibility, enabling interactions with diverse biological targets, while the acetyl and amino-ethanone groups modulate electronic and steric properties. This compound has been cataloged as a research chemical by CymitQuimica but is currently listed as discontinued .

Properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-2-aminoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGJLTINNXVRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone can be achieved through several methods. One common approach involves the reductive amination of the corresponding aminoketone. This process typically requires the use of imine reductases, which catalyze the intramolecular asymmetric reductive amination . The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the acetyl group to a carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Receptor Selectivity :

  • The benzodioxinylmethyl group in the α2C-AR antagonist () enhances selectivity for CNS targets over peripheral receptors, likely due to improved blood-brain barrier penetration .
  • In contrast, the hexylsulfanyl-pyrimidinylmethyl group in ’s compound prioritizes GABA receptor binding, emphasizing the role of hydrophobic substituents in ligand-receptor interactions .

Impact of Acetyl/Amino Groups: The acetyl group in this compound may reduce metabolic instability compared to unsubstituted diazepanes. The amino-ethanone moiety could facilitate hydrogen bonding, enhancing solubility or target affinity.

Therapeutic Versatility :

  • Diazepane derivatives with aromatic acyl groups (e.g., 4-chlorobenzoyl in ) are often used in crystallography or as intermediates, whereas those with heterocyclic extensions (e.g., benzoxazole in ) show promise in CNS disorders .

Clinical Successes and Limitations :

  • Emedastine () demonstrates the clinical viability of diazepane derivatives as antihistamines but highlights challenges in balancing selectivity (e.g., off-target effects on other aminergic receptors) .

Biological Activity

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone, also known by its CAS number 1250695-52-3, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H17N3O. It has a molecular weight of approximately 199.132 g/mol. The compound's structure features a diazepane ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC9H17N3O
Molecular Weight199.132 g/mol
Melting PointNot available
Flash Point205.7 ± 27.3 °C
SolubilityHighly soluble

Anticancer Activity

Recent studies have indicated that compounds with similar diazepane structures exhibit significant anticancer properties. For instance, derivatives of diazepanes have shown antiproliferative activity against various cancer cell lines, including breast (T47D), lung (NCl H-522), and liver (HepG2) cancer cells. Specifically, certain compounds demonstrated moderate-to-good anticancer activity at concentrations as low as 50 µg/mL .

The biological activity of this compound may involve the inhibition of specific cellular pathways associated with cancer proliferation. For example, compounds that inhibit CDK9-mediated RNA polymerase II transcription have been linked to reduced expression levels of anti-apoptotic proteins such as Mcl-1 . This suggests that the compound may induce apoptosis in cancer cells.

Neuropharmacological Effects

The diazepane structure is also associated with neuropharmacological effects. Compounds related to this structure have been evaluated for their sedative and anticonvulsant properties. In animal models, certain diazepane derivatives have shown significant reductions in seizure duration and increased sleep time when administered alongside standard sedatives like diazepam .

Enzyme Inhibition

Research indicates that some diazepane derivatives possess inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting IC50 values in the low micromolar range demonstrate potential as therapeutic agents for cognitive disorders .

Study on Anticancer Properties

In a study published by MDPI, several diazepane derivatives were tested for their anticancer activity against various cell lines. The results highlighted that specific modifications to the diazepane structure significantly enhanced their cytotoxic effects against cancer cells, particularly in breast and lung cancer models .

Neuropharmacological Evaluation

Another research effort explored the sedative effects of diazepane derivatives in mice. The study found that compounds similar to this compound exhibited marked sedative properties compared to controls, suggesting potential applications in treating anxiety and sleep disorders .

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